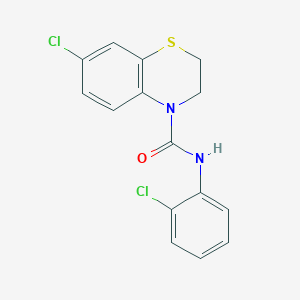
7-chloro-N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide
Overview
Description
7-chloro-N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide is a chemical compound that belongs to the class of benzothiazines Benzothiazines are known for their diverse biological activities and have been studied for their potential therapeutic applications
Preparation Methods
The synthesis of 7-chloro-N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide typically involves the reaction of 2-chloroaniline with 2-chlorobenzoyl chloride in the presence of a base to form the intermediate 2-chloro-N-(2-chlorophenyl)benzamide. This intermediate is then cyclized using sulfur and a suitable catalyst to form the benzothiazine ring. The final product is obtained after purification through recrystallization or chromatography.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of solvents, to increase yield and purity. The use of continuous flow reactors and other advanced techniques can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
7-chloro-N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and acetonitrile, as well as catalysts like palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammation.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-chloro-N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects. Further research is needed to fully elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
7-chloro-N-(2-chlorophenyl)-2,3-dihydro-4H-1,4-benzothiazine-4-carboxamide can be compared with other similar compounds, such as:
2-chloro-N-(2-chlorophenyl)benzamide: This compound is an intermediate in the synthesis of the target compound and shares some structural similarities.
Benzothiazine derivatives: Other benzothiazine derivatives may have similar biological activities but differ in their chemical structure and specific applications.
Sulfonamide derivatives: These compounds also contain a sulfonamide group and may exhibit similar antimicrobial properties.
Properties
IUPAC Name |
7-chloro-N-(2-chlorophenyl)-2,3-dihydro-1,4-benzothiazine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c16-10-5-6-13-14(9-10)21-8-7-19(13)15(20)18-12-4-2-1-3-11(12)17/h1-6,9H,7-8H2,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDVWBGMWAAPBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C(N1C(=O)NC3=CC=CC=C3Cl)C=CC(=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


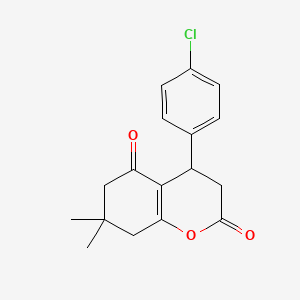
![2-[(2-Chloro-6-fluorobenzyl)sulfanyl]-7-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035849.png)
![2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-[1-(2,4-dichlorophenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3035850.png)
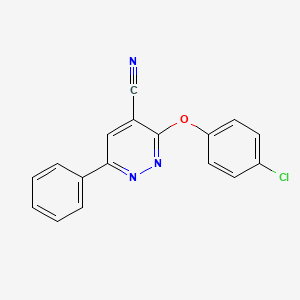
![(5E)-3-(4-chlorophenyl)-5-[(4-methoxyanilino)methylidene]-1-oxo-1,3-thiazolidin-4-one](/img/structure/B3035854.png)
![(5E)-3-(4-chlorophenyl)-1-oxo-5-[[3-(trifluoromethyl)anilino]methylidene]-1,3-thiazolidin-4-one](/img/structure/B3035855.png)
![3-[(E)-2-(dimethylamino)-1-nitroethenyl]-3H-2-benzofuran-1-one](/img/structure/B3035858.png)
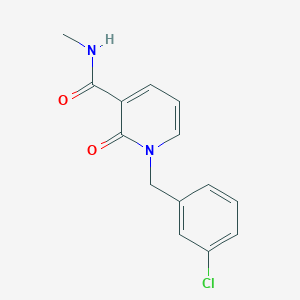

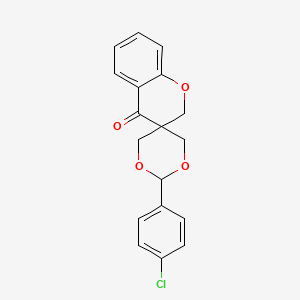
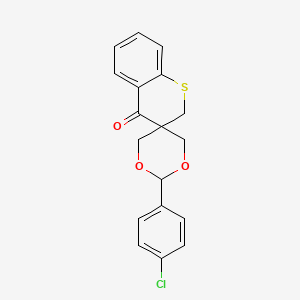
![4-[2-Chloro-4-(4-chlorophenoxy)phenyl]-2-methyl-1,3-thiazole](/img/structure/B3035867.png)
![2-{[1-(6-chloro-2-pyridinyl)-1H-1,2,4-triazol-3-yl]methoxy}-N'-[2-(4-fluorophenoxy)ethanimidoyl]benzenecarbohydrazide](/img/structure/B3035868.png)
![5,6-Dihydrofuro[2,3-h]quinazolin-2-amine](/img/structure/B3035870.png)
